(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Description
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Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S/c19-13-2-1-3-14-15(13)20-17(26-14)22-10-12(11-22)16(23)21-6-4-18(5-7-21)24-8-9-25-18/h1-3,12H,4-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAIATBLDXYROF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3CN(C3)C4=NC5=C(C=CC=C5S4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of (1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is the serine hydrolase monoacylglycerol lipase (MAGL). MAGL is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol.
Mode of Action
This compound inhibits MAGL in a competitive mode with respect to the 2-AG substrate. This inhibition leads to an elevation of 2-AG levels.
Biochemical Pathways
The elevation of 2-AG levels due to the action of this compound indirectly leads to the occupancy of cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.
Result of Action
The result of the action of this compound is an increase in 2-AG levels, leading to increased occupancy of cannabinoid receptors CB1 and CB2. This can have various molecular and cellular effects, depending on the specific physiological context.
Biological Activity
The compound (1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone , identified by its CAS number 1286698-82-5 , is a novel chemical structure that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : CHFNOS
- Molecular Weight : 398.46 g/mol
Structural Features
The compound features a benzothiazole moiety, an azaspiro structure, and an azetidine ring, which are known for their diverse biological activities. The presence of fluorine in the benzothiazole enhances lipophilicity and potentially improves bioavailability.
| Property | Value |
|---|---|
| CAS Number | 1286698-82-5 |
| Molecular Weight | 398.46 g/mol |
| Molecular Formula | CHFNOS |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The azetidine ring may facilitate binding to specific protein targets, enhancing the compound's pharmacological profile.
Anticancer Activity
Research has indicated that compounds similar to those containing the benzothiazole moiety exhibit significant anticancer properties. For instance, studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Benzothiazole derivatives have been reported to exhibit antibacterial and antifungal activities by disrupting microbial cell membranes or inhibiting essential enzymatic processes .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. The spirocyclic structure is linked to neuroactive compounds that can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies
- Anticancer Efficacy
-
Antimicrobial Activity
- In vitro studies demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Neuroprotective Study
Q & A
Basic Question
- NMR Spectroscopy : H and C NMR are critical for confirming the azetidine ring, fluorobenzo[d]thiazole protons, and spirocyclic ether-oxygen environments. Distinct peaks for the fluorophenyl group (~7.2–7.8 ppm) and azetidine protons (~3.5–4.5 ppm) are diagnostic .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the spirocyclic and thiazole components .
- X-ray Crystallography : Resolves spatial arrangement of the spirocyclic core and azetidine-thiazole linkage .
How does the fluorobenzo[d]thiazole moiety influence the compound’s reactivity and bioactivity?
Advanced Question
- Electronic Effects : The fluorine atom enhances electrophilic reactivity at the thiazole ring, facilitating nucleophilic aromatic substitution (e.g., with amines or alkoxides) .
- Bioactivity : Fluorine’s electron-withdrawing effect improves binding affinity to targets like kinases or GPCRs. Comparative studies show fluorinated analogs exhibit 2–3× higher activity than non-fluorinated counterparts in enzyme inhibition assays .
- Metabolic Stability : Fluorination reduces oxidative metabolism, as shown in microsomal stability assays (t > 120 mins vs. <60 mins for non-fluorinated analogs) .
What strategies resolve contradictions in reported synthetic protocols for similar spirocyclic compounds?
Advanced Question
Discrepancies in yields or side products often arise from:
- Solvent Polarity : Polar aprotic solvents (DMF) favor spirocyclic ring closure but may hydrolyze sensitive intermediates. Switching to THF or dichloromethane reduces hydrolysis .
- Catalyst Compatibility : Pd-based catalysts (e.g., Pd(OAc)) improve coupling efficiency in fluorinated systems but require strict oxygen-free conditions .
- Temperature Gradients : Stepwise heating (40°C → 80°C) minimizes byproducts during azetidine-thiazole coupling, as evidenced by HPLC purity data (>95% vs. 80% under isothermal conditions) .
What in vitro assays are recommended to evaluate this compound’s biological activity?
Advanced Question
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (IC determination) for kinases like EGFR or Aurora B, where fluorobenzo[d]thiazole derivatives show nM-level activity .
- Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with EC values compared to reference drugs (e.g., doxorubicin) .
- Metabolic Stability : Liver microsome assays (human or rat) to assess CYP450-mediated degradation, with LC-MS/MS quantification .
How can computational modeling predict the compound’s interaction with biological targets?
Advanced Question
- Docking Studies : Software like AutoDock Vina or Schrödinger Suite models binding to ATP pockets (e.g., in kinases). The spirocyclic core’s rigidity and fluorine’s electronegativity improve docking scores (ΔG < −9 kcal/mol) .
- MD Simulations : GROMACS or AMBER simulations (50–100 ns) reveal stable hydrogen bonds between the azetidine nitrogen and kinase catalytic lysine residues .
- QSAR Models : Regression analysis of logP, polar surface area, and IC data predicts bioactivity trends for derivative libraries .
What are the challenges in scaling up synthesis for preclinical studies?
Advanced Question
- Purification : Column chromatography is inefficient for large batches. Switch to recrystallization (e.g., using ethanol/water mixtures) or centrifugal partition chromatography .
- Intermediate Stability : The azetidine-thiazole intermediate is hygroscopic; use anhydrous workup and storage under argon .
- Regulatory Compliance : Ensure solvents (DMF, THF) meet ICH Q3C guidelines for residual limits in API batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
